Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane is a chemical compound known for its unique structure and properties It is a borane derivative with a butylsulfanyl group attached to a dec-5-en-5-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane typically involves the reaction of a borane precursor with a suitable alkene and a thiol compound. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Commonly used solvents include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may be catalyzed by transition metals such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding alkane or thiol.
Substitution: The borane group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alkanes or thiols. Substitution reactions can result in a variety of functionalized borane derivatives.
Scientific Research Applications
Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound may be used in the study of biological systems, particularly in the investigation of boron-containing compounds’ interactions with biomolecules.
Medicine: Research into boron-containing compounds has shown potential in developing new drugs and therapeutic agents, particularly in cancer treatment.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane involves its interaction with molecular targets through its borane and butylsulfanyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric properties of its functional groups, which can affect its behavior in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
- Dibutyl[6-(methylsulfanyl)dec-5-EN-5-YL]borane
- Dibutyl[6-(ethylsulfanyl)dec-5-EN-5-YL]borane
- Dibutyl[6-(propylsulfanyl)dec-5-EN-5-YL]borane
Uniqueness
Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane is unique due to its specific butylsulfanyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
661488-88-6 |
---|---|
Molecular Formula |
C22H45BS |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
dibutyl(6-butylsulfanyldec-5-en-5-yl)borane |
InChI |
InChI=1S/C22H45BS/c1-6-11-16-21(23(18-13-8-3)19-14-9-4)22(17-12-7-2)24-20-15-10-5/h6-20H2,1-5H3 |
InChI Key |
VVYOSEXLKKGCPX-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCC)(CCCC)C(=C(CCCC)SCCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.